molecular formula C12H14BrF3OS B14058229 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14058229
M. Wt: 343.20 g/mol
InChI Key: YJIVDYYMDWFOEC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene typically involves the following steps:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol as a reagent.

    Trifluoromethylthiolation: The trifluoromethylthio group is added through a reaction with a trifluoromethylthiolating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethoxy and trifluoromethylthio groups.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic solution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxylated product, while oxidation could produce a carboxylated derivative.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the ethoxy and trifluoromethylthio groups can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: This compound is similar but lacks the ethoxy group.

    1-(3-Bromopropyl)-3-ethoxybenzene: This compound lacks the trifluoromethylthio group.

    1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene: This compound lacks the ethoxy group and has a different substitution pattern on the benzene ring.

Uniqueness

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both an ethoxy group and a trifluoromethylthio group on the benzene ring can significantly influence the compound’s electronic properties and its interactions with other molecules.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethoxy-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-10-8-9(4-3-7-13)5-6-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

YJIVDYYMDWFOEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

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